Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(2-methoxy-3-methylphenyl)carbonyl]amino}benzoate
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Overview
Description
Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(2-methoxy-3-methylphenyl)carbonyl]amino}benzoate is a complex organic compound that features a piperazine ring, a benzyl group, and a benzoate ester. Compounds with such structures are often studied for their potential pharmacological properties, including their roles as intermediates in drug synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(2-methoxy-3-methylphenyl)carbonyl]amino}benzoate typically involves multi-step organic reactions. A common approach might include:
Formation of the Piperazine Ring: Starting with a suitable diamine, the piperazine ring can be formed through cyclization reactions.
Benzylation: The piperazine ring can be benzylated using benzyl halides under basic conditions.
Esterification: The final step involves esterification to form the benzoate ester.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl group or the methoxy group.
Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.
Substitution: Nucleophilic substitution reactions could occur at the piperazine ring or the benzyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as an intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology
Biologically, derivatives of this compound might be studied for their interactions with biological targets, such as enzymes or receptors.
Medicine
In medicine, compounds with similar structures are often investigated for their potential as therapeutic agents, including their roles as antipsychotics, antidepressants, or anticancer agents.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of polymers.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(4-phenylpiperazin-1-yl)-3-{[(2-methoxyphenyl)carbonyl]amino}benzoate
- Methyl 4-(4-benzylpiperidin-1-yl)-3-{[(2-methoxy-3-methylphenyl)carbonyl]amino}benzoate
Uniqueness
The uniqueness of Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(2-methoxy-3-methylphenyl)carbonyl]amino}benzoate lies in its specific substitution pattern and the presence of both the piperazine ring and the benzoate ester, which may confer unique pharmacological properties.
Properties
Molecular Formula |
C28H31N3O4 |
---|---|
Molecular Weight |
473.6 g/mol |
IUPAC Name |
methyl 4-(4-benzylpiperazin-1-yl)-3-[(2-methoxy-3-methylbenzoyl)amino]benzoate |
InChI |
InChI=1S/C28H31N3O4/c1-20-8-7-11-23(26(20)34-2)27(32)29-24-18-22(28(33)35-3)12-13-25(24)31-16-14-30(15-17-31)19-21-9-5-4-6-10-21/h4-13,18H,14-17,19H2,1-3H3,(H,29,32) |
InChI Key |
QKXNBGCIPBOBCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)CC4=CC=CC=C4)OC |
Origin of Product |
United States |
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